![molecular formula C13H13NOS B6536660 2-methyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-23-8](/img/structure/B6536660.png)
2-methyl-N-[(thiophen-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel thiophene containing Baylis–Hillman adducts were synthesized, and their structures were elucidated by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic data . Another synthesis method involved the reaction of isatoic anhydride with 2-thiophenebenzylamine .Molecular Structure Analysis
The molecular structure of “2-methyl-N-[(thiophen-3-yl)methyl]benzamide” can be inferred from related compounds. For example, 2-methyl-3-thiophenethiol has a molecular weight of 130.231 .科学研究应用
MTMB has been studied for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the fields of organic chemistry, biochemistry, and materials science. In organic chemistry, MTMB has been used as a solvent for the synthesis of organic compounds. In biochemistry, it has been used as a substrate for enzymes and as a reagent for the synthesis of peptides and proteins. In materials science, it has been used as a cross-linking agent for polymers.
作用机制
The mechanism of action of MTMB is not yet fully understood. However, it is thought to act as an inhibitor of enzymes and as a substrate for some enzymes. It is also thought to interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTMB have not yet been thoroughly studied. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells.
实验室实验的优点和局限性
The use of MTMB in laboratory experiments has several advantages. It is a relatively stable compound and can be stored for extended periods of time. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to the use of MTMB in laboratory experiments. For example, it is not soluble in water, which limits its use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in some laboratory experiments.
未来方向
The potential future directions for MTMB are numerous. For example, further research could be conducted to further explore its potential applications in organic chemistry, biochemistry, and materials science. Additionally, further research could be conducted to explore its potential use as an inhibitor of enzymes and as a substrate for some enzymes. Finally, further research could be conducted to explore the biochemical and physiological effects of MTMB and its potential use as a therapeutic agent.
合成方法
MTMB can be synthesized from the reaction of 2-methylbenzamide and thiophen-3-ylmethyl chloride. This reaction is done in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is carried out at a temperature of 100°C and a pressure of 1 bar. This reaction produces the desired product in a yield of approximately 85%.
属性
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-2-3-5-12(10)13(15)14-8-11-6-7-16-9-11/h2-7,9H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCWHPVWHWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)

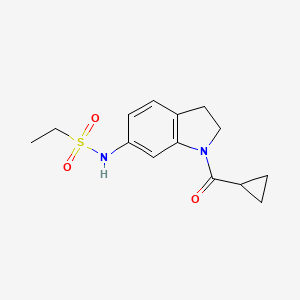

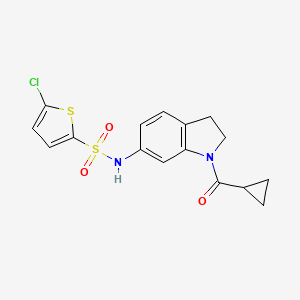


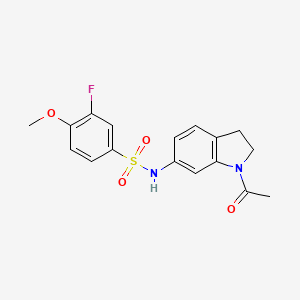
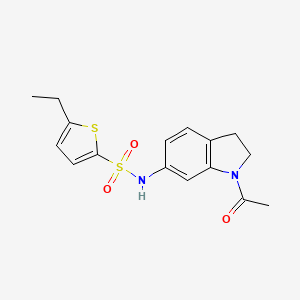
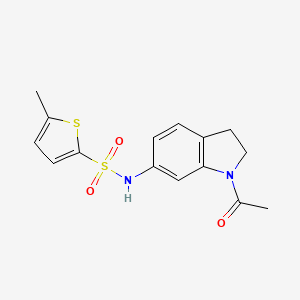



![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
